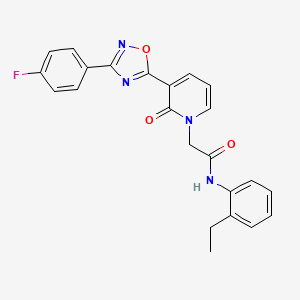
N-(2-ethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19FN4O3 and its molecular weight is 418.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-ethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity, detailing research findings, case studies, and relevant data.
Chemical Composition
- Molecular Formula : C22H19FN4O2
- Molecular Weight : 390.42 g/mol
- CAS Number : Not available
Structural Features
The compound consists of several functional groups:
- Oxadiazole Ring : Known for its biological activity, particularly in antitumor and antimicrobial properties.
- Pyridine Derivative : Often linked to various pharmacological effects.
- Fluorophenyl Group : The presence of fluorine can enhance biological activity through improved binding affinity.
Antitumor Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell proliferation effectively.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 | Jurkat |
| Compound B | 1.98 | HT29 |
| This compound | TBD | TBD |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Antimicrobial Activity
The oxadiazole derivatives have been studied for their antimicrobial properties against various bacterial strains. The presence of electron-withdrawing groups like fluorine enhances the compound's efficacy against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
In a study assessing the antibacterial activity of oxadiazole derivatives, this compound was tested against:
- Staphylococcus aureus
- Escherichia coli
Results showed promising inhibition zones compared to standard antibiotics, indicating potential for further development into therapeutic agents.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Inhibition of DNA Synthesis : Similar compounds have shown the ability to interfere with DNA replication in cancer cells.
- Apoptosis Induction : The compound may trigger apoptotic pathways in tumor cells, leading to cell death.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3/c1-2-15-6-3-4-8-19(15)25-20(29)14-28-13-5-7-18(23(28)30)22-26-21(27-31-22)16-9-11-17(24)12-10-16/h3-13H,2,14H2,1H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIARKROVLYAEGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













